molecular formula C19H21N3O3 B4019494 N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide

N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide

Cat. No.: B4019494
M. Wt: 339.4 g/mol
InChI Key: INKBUTIPPIBYJB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring, a nitro group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with 4-methylphenylamine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Piperidine, suitable leaving group (e.g., halides).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: Formation of N-(4-methylphenyl)-5-amino-2-(piperidin-1-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(4-carboxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The piperidine ring enhances the compound’s binding affinity to its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-5-nitro-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-5-7-15(8-6-14)20-19(23)17-13-16(22(24)25)9-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBUTIPPIBYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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